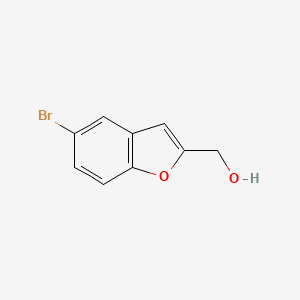

(5-Bromo-1-benzofuran-2-yl)methanol

Vue d'ensemble

Description

“(5-Bromo-1-benzofuran-2-yl)methanol” is used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .

Molecular Structure Analysis

The molecular formula of “(5-Bromo-1-benzofuran-2-yl)methanol” is C9H7BrO2 . Its molecular weight is 227.06 g/mol . The InChI key is JYYWIDBNICYLBN-UHFFFAOYSA-N .Applications De Recherche Scientifique

Electrocatalytic Synthesis

A study by Ryzhkov et al. (2021) explored the electrocatalytic cascade synthesis of dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines], highlighting the role of (5-Bromo-1-benzofuran-2-yl)methanol in the process. This method is significant for its efficiency and mild reaction conditions, contributing to the field of heterocyclic compound synthesis (Ryzhkov et al., 2021).

Polymerization and Thermal Degradation Studies

Koca et al. (2012) investigated the synthesis of a novel methacrylate monomer with a benzofuran side group, derived from the esterification reaction involving (5-Bromo-1-benzofuran-2-yl)methanol. This research is crucial for understanding the polymerization and thermal degradation of such compounds, with implications for materials science (Koca et al., 2012).

Inhibitory and Radical Scavenging Activities

In a study by Ali et al. (2020), benzofuran-2-yl(phenyl)methanones, including derivatives of (5-Bromo-1-benzofuran-2-yl)methanol, were synthesized and assessed for their α-amylase inhibitory and radical scavenging activities. This research provides insights into the potential medicinal applications of these compounds (Ali et al., 2020).

Antimicrobial Activity

Research by Kenchappa et al. (2016) focused on the synthesis of new benzofuran derivatives using (5-Bromo-1-benzofuran-2-yl)methanol, evaluating their antimicrobial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Kenchappa et al., 2016).

Safety And Hazards

Orientations Futures

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “(5-Bromo-1-benzofuran-2-yl)methanol” and similar compounds may have potential for future research and development in various fields, including as antimicrobial agents and in the treatment of various diseases .

Propriétés

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYWIDBNICYLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383757 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-1-benzofuran-2-yl)methanol | |

CAS RN |

38220-77-8 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

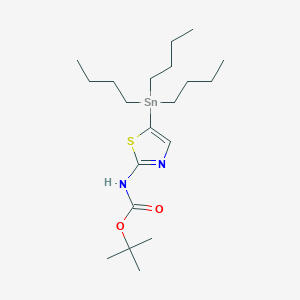

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)